Nampt-IN-10 (trihydrochloride)
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Overview
Description
Nampt-IN-10 (trihydrochloride) is a potent inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme that plays a crucial role in the nicotinamide adenine dinucleotide (NAD) salvage pathway. This compound has shown significant cellular potency against various cancer cell lines, making it a promising candidate for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Nampt-IN-10 (trihydrochloride) involves multiple steps, starting from commercially available starting materialsThe final product is obtained as a trihydrochloride salt to improve its solubility and stability .
Industrial Production Methods: Industrial production of Nampt-IN-10 (trihydrochloride) follows a similar synthetic route but is optimized for large-scale production. This involves the use of high-yielding reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Nampt-IN-10 (trihydrochloride) primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophilic or electrophilic reagents under mild to moderate conditions.
Oxidation Reactions: Often require oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Utilize reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives of Nampt-IN-10 (trihydrochloride) with altered functional groups .
Scientific Research Applications
Nampt-IN-10 (trihydrochloride) has a wide range of scientific research applications:
Mechanism of Action
Nampt-IN-10 (trihydrochloride) exerts its effects by inhibiting nicotinamide phosphoribosyltransferase, the rate-limiting enzyme in the NAD salvage pathway. This inhibition leads to a decrease in intracellular NAD levels, disrupting cellular metabolism and energy production. The compound targets cancer cells by exploiting their high demand for NAD, thereby inducing cell death and reducing tumor growth .
Comparison with Similar Compounds
Uniqueness of Nampt-IN-10 (trihydrochloride): Nampt-IN-10 (trihydrochloride) stands out due to its high cellular potency and specificity for nicotinamide phosphoribosyltransferase. It has shown effectiveness in various cancer cell lines and is being explored as a novel non-antimitotic payload for antibody-drug conjugates, offering a unique approach to cancer therapy .
Properties
Molecular Formula |
C27H31Cl3FN5O2 |
---|---|
Molecular Weight |
582.9 g/mol |
IUPAC Name |
N-[[2-fluoro-4-[[(1S,2S)-2-pyridin-3-ylcyclopropanecarbonyl]amino]phenyl]methyl]-4-piperazin-1-ylbenzamide;trihydrochloride |
InChI |
InChI=1S/C27H28FN5O2.3ClH/c28-25-14-21(32-27(35)24-15-23(24)19-2-1-9-30-16-19)6-3-20(25)17-31-26(34)18-4-7-22(8-5-18)33-12-10-29-11-13-33;;;/h1-9,14,16,23-24,29H,10-13,15,17H2,(H,31,34)(H,32,35);3*1H/t23-,24+;;;/m1.../s1 |
InChI Key |
IQUFHPQADPKDKT-VLUQSWOWSA-N |
Isomeric SMILES |
C1CN(CCN1)C2=CC=C(C=C2)C(=O)NCC3=C(C=C(C=C3)NC(=O)[C@H]4C[C@@H]4C5=CN=CC=C5)F.Cl.Cl.Cl |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)C(=O)NCC3=C(C=C(C=C3)NC(=O)C4CC4C5=CN=CC=C5)F.Cl.Cl.Cl |
Origin of Product |
United States |
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